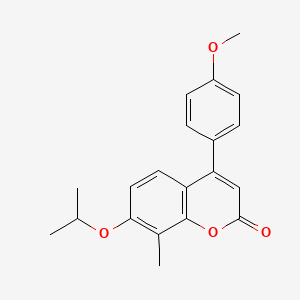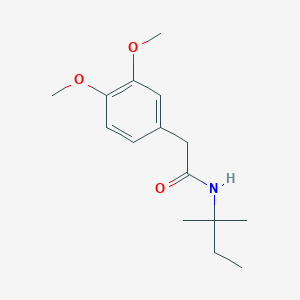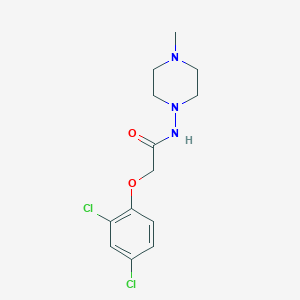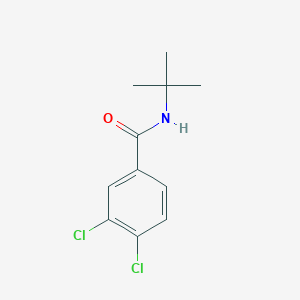![molecular formula C14H18ClN3O2S B5790131 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide, also known as CCT251545, is a chemical compound that has garnered attention in the scientific community due to its potential use in cancer treatment.
Wirkmechanismus
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting BRD4, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide can prevent the expression of genes that promote cancer growth and survival.
Biochemical and Physiological Effects:
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to reduce inflammation and improve glucose metabolism in animal models. However, further research is needed to fully understand the extent of its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. Additionally, it has been shown to have a favorable safety profile in animal studies. However, its synthesis method is complex and may be difficult to replicate in some labs. Additionally, further research is needed to determine the optimal dosage and administration route for maximum efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand its effects on glucose metabolism and inflammation. Finally, its potential use in other disease states, such as autoimmune disorders, warrants further investigation.
In conclusion, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide shows promise as a potential anti-cancer agent through its inhibition of BRD4. While further research is needed to fully understand its effects and optimal use, it represents a promising avenue for the development of new cancer treatments.
Synthesemethoden
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-aminobenzenethiol with 4-morpholinecarboxylic acid, followed by coupling with propanoyl chloride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-13(19)17-14(21)16-10-3-4-12(11(15)9-10)18-5-7-20-8-6-18/h3-4,9H,2,5-8H2,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGIFFNSUWAYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![methyl {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5790091.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)
![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)

![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)

